3-(4-Fluorophenyl)cyclopentan-1-amine
Description
3-(4-Fluorophenyl)cyclopentan-1-amine is a cyclopentane derivative with a primary amine group at the 1-position and a 4-fluorophenyl substituent at the 3-position. For example, cyclopentane-based amines with fluorinated aryl substituents are often synthesized via condensation reactions involving hydrazine derivatives or aliphatic acids, as seen in pyrazole derivatives (). The fluorine atom at the para position of the phenyl ring likely influences electronic properties and metabolic stability, as observed in chalcone derivatives () and azetidinone-based pharmaceuticals like ezetimibe ().
Properties
IUPAC Name |
3-(4-fluorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLDSIAYBNJSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267444-55-2 | |
| Record name | 3-(4-fluorophenyl)cyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the 4-fluorophenyl group with a cyclopentane precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 3-(4-Fluorophenyl)cyclopentan-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted amine derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on cyclopentane/cyclobutane amines, fluorinated aromatic derivatives, and related heterocycles, emphasizing substituent effects, structural conformations, and biological activity.
Substituent Effects on Aromatic Rings
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine ():
- Substituent : Trifluoromethyl (CF₃) at the para position.
- Molecular Weight : 229.24 g/mol.
- Impact : The electron-withdrawing CF₃ group enhances lipophilicity and metabolic resistance compared to fluorine. This substitution is common in pharmaceuticals to improve bioavailability.
- 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (): Structure: Cyclobutane ring with 4-fluorophenyl and N-methyl groups. Molecular Weight: 179.23 g/mol.
3-(Methoxymethyl)cyclopentan-1-amine ():
- Substituent : Methoxymethyl (-OCH₃) at the 3-position.
- Molecular Weight : 129.2 g/mol.
- Impact : The methoxy group introduces polarity, altering solubility and hydrogen-bonding capacity relative to fluorophenyl derivatives.
Conformational and Structural Analysis
- Azetidinone Derivatives (): Example: Ezetimibe (C₂₄H₂₁F₂NO₃) contains a fluorophenyl-azetidinone core. Activity: The fluorophenyl group contributes to cholesterol absorption inhibition by optimizing electronic and steric interactions with target enzymes.
Physicochemical and Metabolic Stability
- Fungal Biotransformation (): Fluorophenyl groups in azetidinones resist oxidative metabolism, as seen in ezetimibe metabolites retaining the fluorophenyl moiety. This suggests similar stability for 3-(4-fluorophenyl)cyclopentan-1-amine.
Data Tables
Table 1: Structural and Electronic Comparison of Cyclopentane/Cyclobutane Amines
Biological Activity
3-(4-Fluorophenyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring with a 4-fluorophenyl substitution and an amine functional group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H14FN
- CAS Number : 1267444-55-2
- Structural Features : The presence of the fluorine atom in the para position of the phenyl ring may influence the compound’s lipophilicity and receptor interactions, potentially enhancing its biological activity compared to analogs without this substitution.
The biological activity of 3-(4-Fluorophenyl)cyclopentan-1-amine is hypothesized to stem from its ability to interact with various molecular targets, including receptors and enzymes. The compound's amine group can participate in hydrogen bonding, which is crucial for binding to biological macromolecules.
Potential Mechanisms:
- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing signaling pathways.
- Enzyme Interaction : The compound could act as an inhibitor or activator of certain enzymes, affecting metabolic processes in cells.
Case Studies
- Neuroprotective Properties : In studies involving mouse hippocampal organotypic cultures, compounds structurally related to 3-(4-Fluorophenyl)cyclopentan-1-amine demonstrated the ability to reduce LPS-induced neuroinflammation and protect neuronal viability by modulating inflammatory pathways .
- Cytotoxic Activity : A series of ureidopropanamide derivatives related to this compound were assessed for their cytotoxic effects against various cancer cell lines, revealing that structural modifications significantly influenced their potency against targeted cells .
Comparative Analysis
A comparison with similar compounds reveals that the unique substitution pattern of 3-(4-Fluorophenyl)cyclopentan-1-amine may confer distinct biological properties:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopentan-1-amine | Similar base structure | Potentially lower bioactivity |
| 3-(3-Fluorophenyl)cyclopentan-1-amine | Different fluorine position | Altered receptor interaction dynamics |
Research Applications
The compound is being investigated for its potential applications in:
- Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents.
- Material Science : In creating new materials with specific chemical properties due to its unique structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
